molecular formula C8H12ClNS B6185015 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride CAS No. 2624122-39-8

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

Cat. No. B6185015
CAS RN: 2624122-39-8
M. Wt: 189.7
InChI Key:
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Description

3-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride, also known as 3-Methyl-TPCP, is an important compound used in the synthesis of various organic compounds and pharmaceuticals. It is a white crystalline solid with a melting point of 139-141 °C and a molecular weight of 221.6 g/mol. It is also a derivative of thiophene, a five-membered aromatic ring with sulfur replacing one of the carbon atoms. 3-Methyl-TPCP is an important intermediate in the synthesis of various heterocyclic compounds and has been used in the synthesis of various drugs, including antineoplastic agents, anti-inflammatory agents, and anticonvulsants.

Mechanism of Action

The mechanism of action of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochlorideP is not well understood. However, it is thought to act as a Lewis acid, which can form a complex with an electron-rich species, such as a nucleophile. This complex can then undergo a variety of reactions, including nucleophilic substitution, cyclization, and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochlorideP are not well understood. However, it has been reported to have some anticonvulsant activity in animal models. It has also been reported to have some anti-inflammatory activity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochlorideP in laboratory experiments include its low cost and availability, its ease of synthesis, and its versatility in the synthesis of various organic compounds. However, its use in laboratory experiments is limited by its low solubility in many solvents, which can make it difficult to use in some reactions. Additionally, its use in laboratory experiments is limited by its low stability, which can cause it to decompose or react with other compounds.

Future Directions

In the future, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochlorideP could be used in the synthesis of more complex heterocyclic compounds and polymers. Additionally, further research could be done to determine its potential as an anti-inflammatory and anticonvulsant agent. Finally, its stability and solubility could be improved through further research and development.

Synthesis Methods

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochlorideP can be synthesized in a few different ways. One method involves the reaction of thiophene-2-carboxaldehyde with 3-chloropropionic acid in the presence of an acid catalyst. Another method involves the reaction of thiophene-2-carboxaldehyde with 3-chloropropionic acid in the presence of a base catalyst. A third method involves the reaction of thiophene-2-carboxaldehyde with 3-chloropropionic acid in the presence of an organometallic catalyst.

Scientific Research Applications

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochlorideP has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various heterocyclic compounds, including antineoplastic agents, anti-inflammatory agents, and anticonvulsants. It has also been used as a starting material for the synthesis of various polymers, including polyurethanes and polyesters. Additionally, it has been used in the synthesis of various organic compounds, including vitamins and amino acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride involves the condensation of 2-aminothiophene with 2-chloro-3-picoline followed by cyclization and subsequent hydrochloride salt formation.", "Starting Materials": [ "2-aminothiophene", "2-chloro-3-picoline", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophene in ethanol and add sodium hydroxide to the solution.", "Step 2: Add 2-chloro-3-picoline to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system.", "Step 6: Dissolve the purified product in hydrochloric acid and evaporate the solvent to obtain the hydrochloride salt of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine." ] }

CAS RN

2624122-39-8

Product Name

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

Molecular Formula

C8H12ClNS

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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